molecular formula C18H11BrF2N2OS B4804426 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE

Cat. No.: B4804426
M. Wt: 421.3 g/mol
InChI Key: PWHIBLUPKKLSHP-UHFFFAOYSA-N
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Description

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE: is a complex organic compound characterized by the presence of bromophenyl, pyrimidinyl, and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and pyrimidinyl intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the introduction of the difluorophenyl group under controlled conditions. Common reagents used in these reactions include bromine, sulfur, and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE is unique due to its combination of bromophenyl, pyrimidinyl, and difluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-1-(2,4-difluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrF2N2OS/c19-12-3-1-11(2-4-12)16-7-8-22-18(23-16)25-10-17(24)14-6-5-13(20)9-15(14)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHIBLUPKKLSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 2
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2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-(2,4-DIFLUOROPHENYL)-1-ETHANONE

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